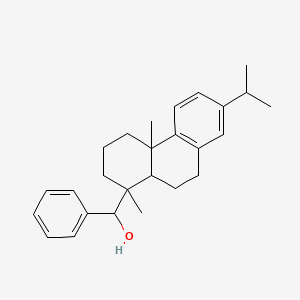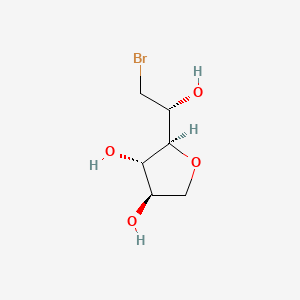
1,4-Anhydro-6-bromo-6-deoxygalactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-6-bromo-6-deoxygalactitol is a brominated derivative of galactitol, a sugar alcohol derived from galactose
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Anhydro-6-bromo-6-deoxygalactitol can be synthesized through the bromination of 1,4-anhydrogalactitol. One common method involves treating 1,4-anhydrogalactitol with a saturated solution of hydrogen bromide in glacial acetic acid at room temperature . This reaction typically proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-6-bromo-6-deoxygalactitol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1,4-anhydro-6-deoxygalactitol.
Oxidation Reactions: Oxidation can introduce additional functional groups, potentially enhancing the compound’s reactivity and applications.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Substitution: 1,4-Anhydro-6-hydroxy-6-deoxygalactitol.
Reduction: 1,4-Anhydro-6-deoxygalactitol.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound’s brominated structure makes it a candidate for developing new pharmaceuticals, particularly as anticancer agents.
Materials Science: Its unique properties may be useful in creating novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism by which 1,4-anhydro-6-bromo-6-deoxygalactitol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The bromine atom may enhance the compound’s binding affinity to these targets, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Anhydro-6-deoxygalactitol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
1,2-Anhydro-6-bromogalactitol: Another brominated derivative with different structural properties and reactivity.
6-Bromo-1-hexanol: Shares the bromine functional group but has a different backbone structure.
Uniqueness
1,4-Anhydro-6-bromo-6-deoxygalactitol is unique due to its specific bromination pattern and the presence of the anhydro bridge. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
82079-63-8 |
|---|---|
Molecular Formula |
C6H11BrO4 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(2S,3S,4R)-2-[(1R)-2-bromo-1-hydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C6H11BrO4/c7-1-3(8)6-5(10)4(9)2-11-6/h3-6,8-10H,1-2H2/t3-,4+,5-,6+/m0/s1 |
InChI Key |
BCDSPCSLFCVMHP-BGPJRJDNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O1)[C@H](CBr)O)O)O |
Canonical SMILES |
C1C(C(C(O1)C(CBr)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


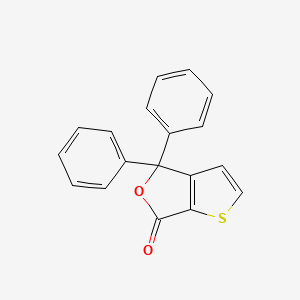
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
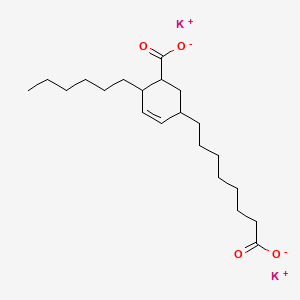
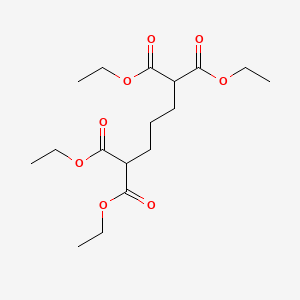
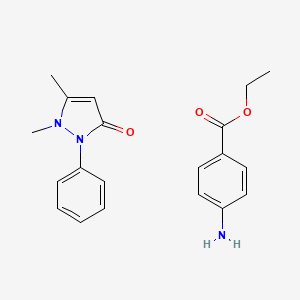
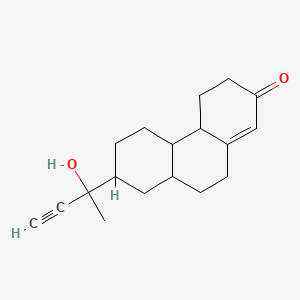
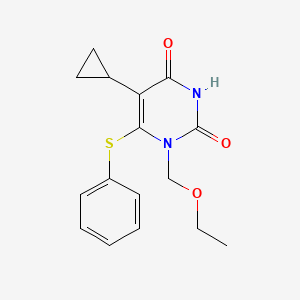
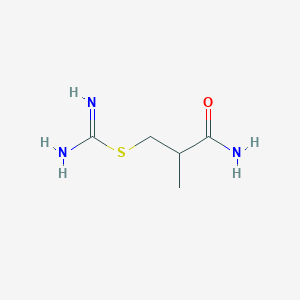
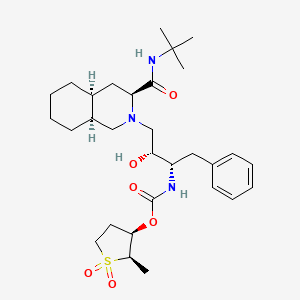
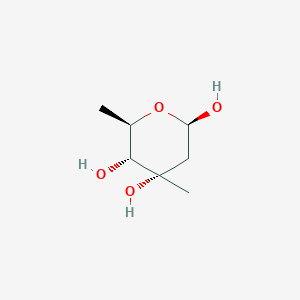

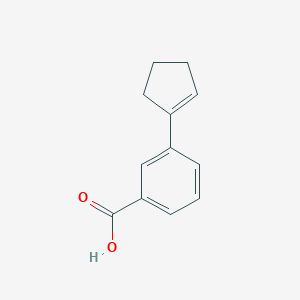
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
